REACTION_CXSMILES
|
[NH3:1].[C:2]([C:4]([C:9]1[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:10]=1[C:11]#[N:12])=[CH:5]OCC)#[N:3]>CO>[NH2:1][C:11]1[C:10]2[C:9](=[CH:16][C:15]([F:17])=[CH:14][CH:13]=2)[C:4]([C:2]#[N:3])=[CH:5][N:12]=1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at RT for 5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The orange precipitate is collected by vacuum filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C2=CC(=CC=C12)F)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.297 g | |
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |